molecular formula C16H12N2O2S B11795675 4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile

4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile

Cat. No.: B11795675
M. Wt: 296.3 g/mol
InChI Key: NVHODRFZVDFRPT-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a heterocyclic compound that belongs to the thiazine family. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with terminal alkynes in the presence of a copper-based catalyst . The reaction proceeds under mild conditions, often at room temperature, and yields the desired thiazine derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Medicine: Potential therapeutic agent for treating cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-2H-benzo[B][1,4]thiazine-3-carbonitrile
  • 4-(4-Methoxyphenyl)-3-oxo-2H-benzo[B][1,4]thiazine-7-carbonitrile
  • 4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-6-carbonitrile

Uniqueness

4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile stands out due to its specific substitution pattern and the presence of a carbonitrile group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-oxo-1,4-benzothiazine-7-carbonitrile

InChI

InChI=1S/C16H12N2O2S/c1-20-13-5-3-12(4-6-13)18-14-7-2-11(9-17)8-15(14)21-10-16(18)19/h2-8H,10H2,1H3

InChI Key

NVHODRFZVDFRPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC3=C2C=CC(=C3)C#N

Origin of Product

United States

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